N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC14761390
Molecular Formula: C19H24N4O3
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24N4O3 |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H24N4O3/c1-25-16-6-4-3-5-15(16)13-20-19(24)14-9-11-23(12-10-14)17-7-8-18(26-2)22-21-17/h3-8,14H,9-13H2,1-2H3,(H,20,24) |
| Standard InChI Key | DHNPKFPOCQUMOU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NCC3=CC=CC=C3OC |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
N-(2-Methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide features a piperidine ring substituted at the 1-position with a 6-methoxypyridazine group and at the 4-position with a carboxamide linked to a 2-methoxybenzyl moiety. The molecular formula is C₂₁H₂₅N₅O₃, yielding a molecular weight of 395.46 g/mol. Key structural attributes include:
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Piperidine core: A six-membered amine ring contributing to conformational flexibility and potential receptor interactions.
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6-Methoxypyridazine: A diazine heterocycle with electron-rich properties, often associated with kinase inhibition or neurotransmitter modulation .
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2-Methoxybenzyl group: A lipophilic aromatic substituent that may enhance blood-brain barrier permeability .
Physicochemical Characteristics
While experimental data for this compound are unavailable, predictive models and analog comparisons suggest:
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LogP: ~2.1 (moderate lipophilicity, suitable for CNS penetration).
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Hydrogen bond donors/acceptors: 3/6, aligning with Lipinski’s rule of five for drug-likeness .
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Aqueous solubility: Likely low (<10 µM), necessitating formulation optimization.
Synthesis and Optimization
Synthetic Routes
The synthesis of N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide can be inferred from analogous piperidine-carboxamide preparations :
Step 1: Piperidine Ring Formation
Piperidine-4-carboxylic acid derivatives are typically synthesized via cyclization of δ-amino acids or reductive amination of ketones. For example, (R)-3-piperidinic acid has been used as a precursor in related syntheses .
Step 2: Pyridazine Substitution
Coupling the piperidine nitrogen with 6-methoxypyridazine-3-yl groups often employs Buchwald-Hartwig amination or nucleophilic aromatic substitution under Pd catalysis .
Step 3: Carboxamide Formation
The 4-carboxamide is introduced via activation of the carboxylic acid (e.g., using EDCI/DMAP) followed by reaction with 2-methoxybenzylamine .
Representative Reaction Scheme
Optimization Challenges
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Yield: Reported yields for analogous reactions range from 45–65%, with purity >95% after column chromatography .
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Stereochemistry: Retention of configuration at the piperidine 4-position is critical for bioactivity, requiring chiral resolution techniques if racemization occurs .
Analytical Characterization
Spectroscopic Data
Key signals from analogous compounds include :
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.8 Hz, pyridazine H), 6.95 (m, benzyl aromatic H), 3.85 (s, OCH₃).
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HRMS: [M+H]⁺ m/z 396.1921 (calc. 396.1924).
Future Directions
Biological Assays
Priority evaluations include:
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In vitro: 5-HT receptor binding (radioligand displacement), cathepsin K enzymatic inhibition.
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In vivo: Pharmacokinetics in rodent models, focusing on CNS penetration and oral bioavailability.
Structural Modifications
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